

1-Phenazinecarboxylic Acid: A Promising Scaffold for Drug Discovery

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Compound of Interest

Compound Name: 1-Phenazinecarboxylic acid

Cat. No.: B122993

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Application Notes and Protocols for Researchers

Introduction

1-Phenazinecarboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, including those from the *Pseudomonas* and *Streptomyces* genera, has emerged as a compelling lead compound in the field of drug discovery.^{[1][2]} Its rigid, planar structure provides a unique scaffold for the development of novel therapeutic agents with a wide range of biological activities. These activities include potent antifungal, antibacterial, anticancer, and immunomodulatory properties.^{[3][4][5]} This document provides detailed application notes on the diverse therapeutic potential of PCA and its derivatives, along with comprehensive protocols for their synthesis and biological evaluation.

Mechanism of Action

The primary mechanism of action for the anticancer effects of **1-phenazinecarboxylic acid** involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels trigger oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Phosphorylated JNK, in turn, modulates the expression of Bcl-2 family proteins, promoting an anti-apoptotic to pro-apoptotic shift. This results in the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Therapeutic Applications

Anticancer Activity

PCA and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their ability to induce apoptosis makes them attractive candidates for the development of new anticancer drugs.

Table 1: Anticancer Activity of **1-Phenazinecarboxylic Acid** and Its Derivatives

Compound	Cell Line	Activity	Value	Reference
1-Phenazinecarboxylic acid	DU145 (Prostate)	IC50 (24h)	19.5 μ M	
1-Phenazinecarboxylic acid	DU145 (Prostate)	IC50 (48h)	12.5 μ M	
1-Phenazinecarboxylic acid	A549 (Lung)	IC50	39.02 μ g/mL	
Phenazine-1-carboxamide	HeLa (Cervical)	IC50	20 μ g/mL	
Phenazine-1-carboxamide	MCF-7 (Breast)	IC50	24 μ g/mL	
Acylhydrazone derivative 3d	HeLa (Cervical)	IC50	Not specified	
Acylhydrazone derivative 3d	A549 (Lung)	IC50	Not specified	

Antimicrobial Activity

The phenazine scaffold is a well-established pharmacophore for antimicrobial agents. PCA and its derivatives exhibit broad-spectrum activity against various fungal and bacterial pathogens.

Table 2: Antifungal Activity of **1-Phenazinecarboxylic Acid** and Its Derivatives

Compound	Fungal Strain	Activity	Value	Reference
1-Phenazinecarboxylic acid	Rhizoctonia solani	EC50	7.88 mg/L	
Derivative 6	Rhizoctonia solani	EC50	4.35 mg/L	
1-Phenazinecarboxylic acid	Fusarium graminearum	EC50	127.28 mg/L	
Derivative 3b	Fusarium graminearum	EC50	8.30 mg/L	
1-Phenazinecarboxylic acid	Pestalotiopsis kenyana	EC50	2.32 µg/mL	
1-Phenazinecarboxylic acid	Botrytis cinerea	ED50	3.12 µg/mL	
1-Phenazinecarboxylic acid	Trichophyton rubrum	MIC	4 mg/mL	
1-Phenazinecarboxylic acid	Candida albicans	MIC	8 mg/mL	
1-Phenazinecarboxylic acid	Penicillium expansum	MIC	16 µg/mL	

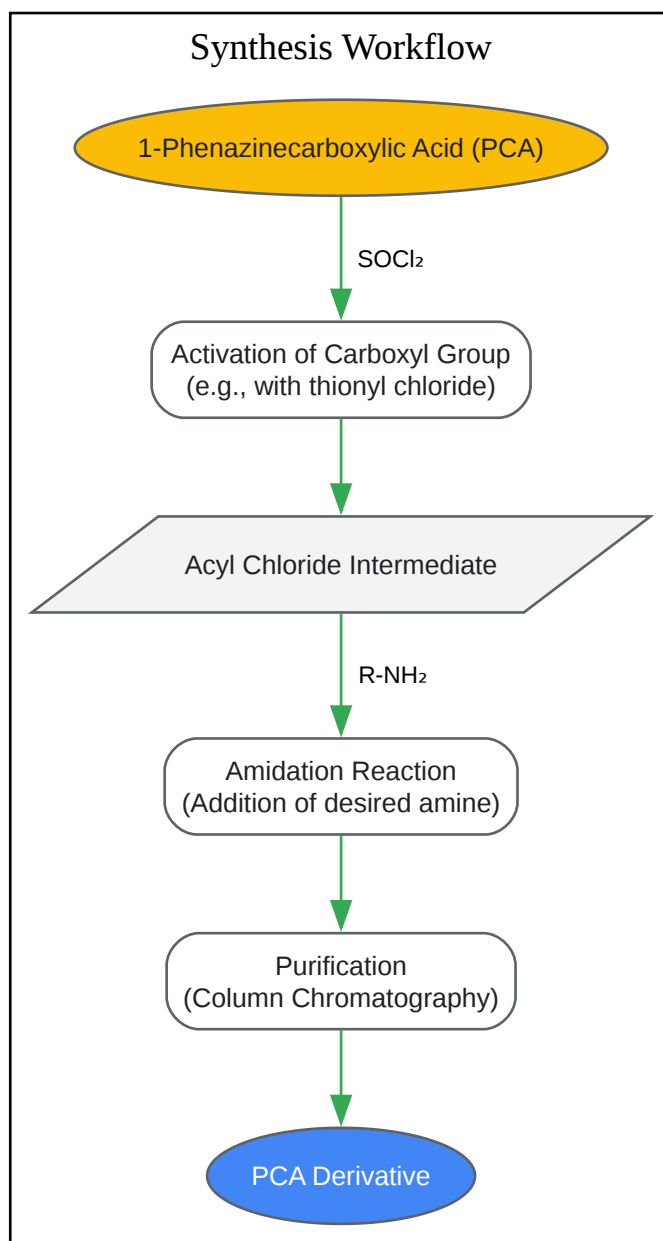
Table 3: Antibacterial Activity of **1-Phenazinecarboxylic Acid** and Its Derivatives

Compound	Bacterial Strain	Activity	Value	Reference
N-aryl/heteryl amide analogues	Mycobacterium tuberculosis H37Rv	MIC	0.19-0.79 µg/mL	
Phenylamides of PCA	Micrococcus sp.	Growth retardation	Substantial	
Phenylamides of PCA	Erysipelothrix rhusiopathiae	Growth retardation	Substantial	
Phenylamides of PCA	Staphylococcus aureus	Growth retardation	Substantial	
1-Phenazinecarboxylic acid	Vibrio anguillarum C312	MIC	50 µg/mL	

Experimental Protocols

Synthesis of 1-Phenazinecarboxylic Acid Derivatives (General Protocol)

This protocol outlines a general method for the synthesis of amide derivatives of **1-phenazinecarboxylic acid**, a common modification to enhance biological activity.



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Caption: General workflow for the synthesis of PCA derivatives.

Materials:

- **1-Phenazinecarboxylic acid (PCA)**
- Thionyl chloride (SOCl_2) or other activating agent (e.g., oxalyl chloride)

- Anhydrous dichloromethane (DCM) or other suitable solvent
- Desired amine (R-NH₂)
- Triethylamine (TEA) or other base
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

- **Activation of PCA:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCA in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude phenazine-1-carbonyl chloride.
- **Amidation:** Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine (1.2 equivalents) in anhydrous DCM. Slowly add the amine solution to the acyl chloride solution at 0°C (ice bath).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure PCA derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of PCA derivatives on cancer cell lines.

MTT Assay Workflow

Seed cells in 96-well plate

Treat with PCA derivative
(various concentrations)

Incubate for 24-48 hours

Add MTT solution

Incubate for 4 hours

Add solubilization buffer (e.g., DMSO)

Measure absorbance at 570 nm

Calculate cell viability and IC50

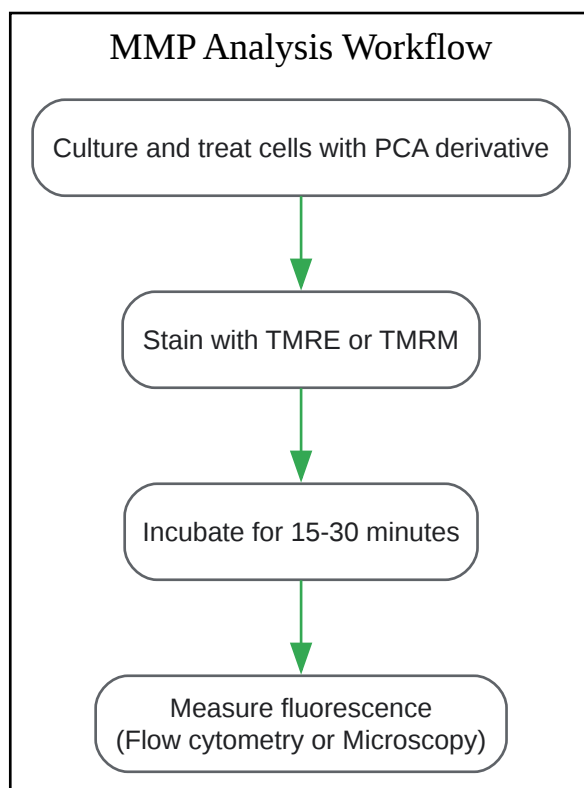
ROS Detection Workflow

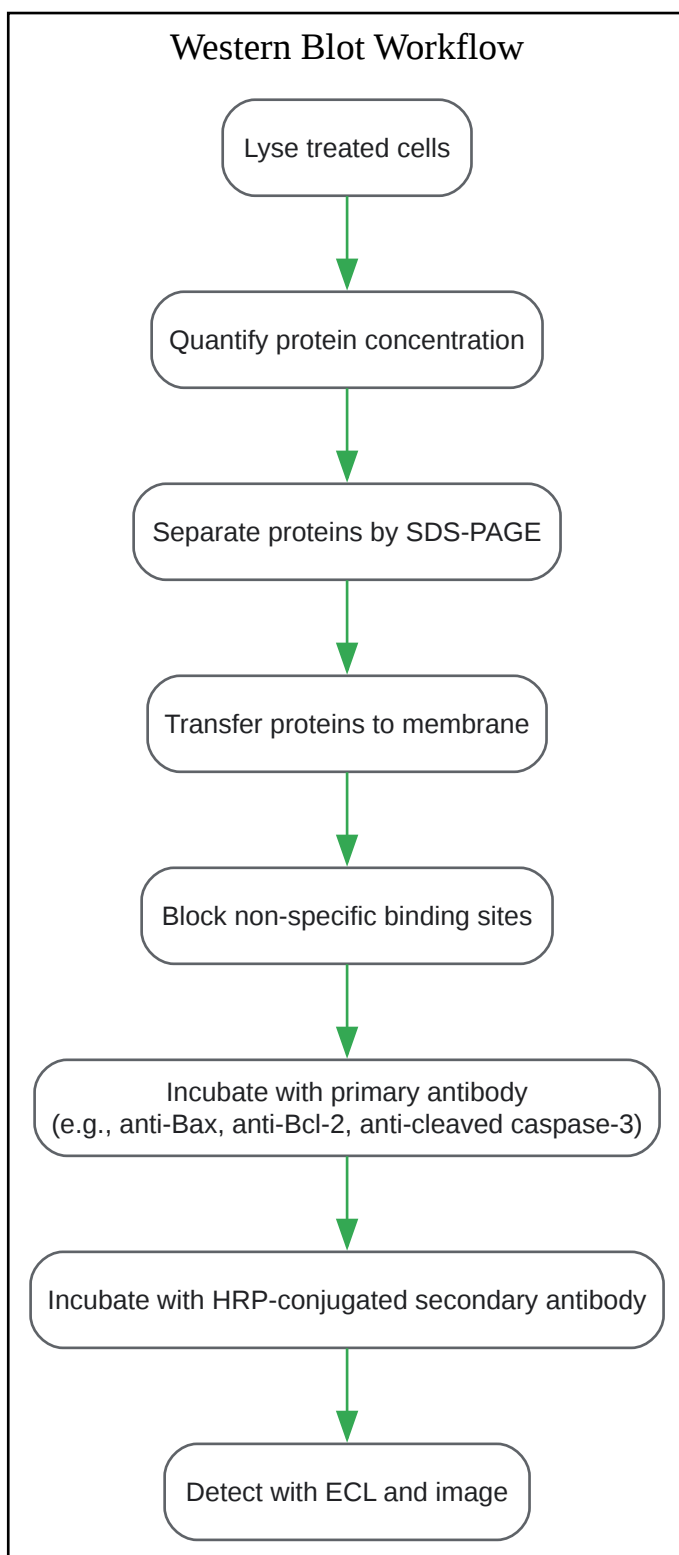
Culture cells and treat with PCA derivative

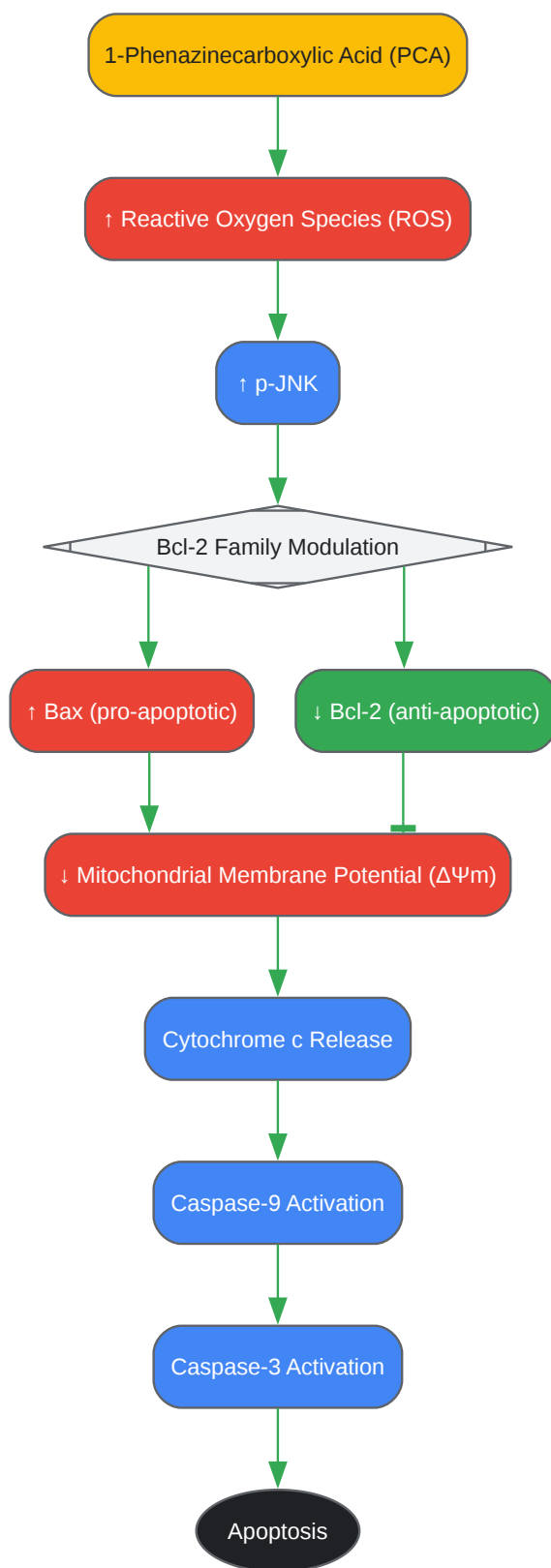
Load cells with DCFH-DA

Incubate to allow de-esterification

Measure fluorescence (Ex/Em ~485/535 nm)
(Flow cytometry or Plate Reader)







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